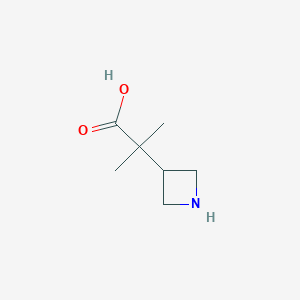
2-(氮杂环丁烷-3-基)-2-甲基丙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Azetidin-3-yl)-2-methylpropanoic acid is a heterocyclic compound featuring an azetidine ring, which is a four-membered nitrogen-containing ring
科学研究应用
2-(Azetidin-3-yl)-2-methylpropanoic acid has several scientific research applications:
作用机制
Target of Action
The primary target of 2-(Azetidin-3-yl)-2-methylpropanoic acid is the GABA uptake inhibitors . GABA (gamma-aminobutyric acid) is a major inhibitory neurotransmitter in the central nervous system, and its uptake inhibitors are used to increase the concentration of GABA in the synaptic cleft, enhancing its inhibitory effect on neuronal excitability .
Mode of Action
It is suggested that the compound may interact with gaba uptake inhibitors, leading to an increase in the concentration of gaba in the synaptic cleft . This, in turn, enhances the inhibitory effect of GABA on neuronal excitability, potentially leading to a decrease in neuronal activity .
Biochemical Pathways
The compound is likely involved in the GABAergic pathway . By inhibiting the reuptake of GABA, it increases the concentration of this neurotransmitter in the synaptic cleft, thereby enhancing its inhibitory effect on neuronal excitability . The downstream effects of this action could include a decrease in neuronal activity, which may have implications for conditions characterized by excessive neuronal activity, such as epilepsy and certain types of pain .
Result of Action
The result of the compound’s action is likely a decrease in neuronal activity due to the enhanced inhibitory effect of GABA . This could potentially be beneficial in conditions characterized by excessive neuronal activity .
生化分析
Biochemical Properties
The biochemical properties of 2-(Azetidin-3-yl)-2-methylpropanoic acid are not fully understood yet. It is known that azetidine carboxylic acids, which are structurally similar to 2-(Azetidin-3-yl)-2-methylpropanoic acid, have been shown to inhibit the growth of E. coli cultures and various seedlings . The toxicity of azetidine-2-carboxylic acid, a structural analogue of L-proline, results from its incorporation into proteins due to misrecognition by prolyl-tRNA synthetase .
Cellular Effects
It is reasonable to speculate that, like other azetidine carboxylic acids, it may have an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-yl)-2-methylpropanoic acid typically involves the following steps:
Horner–Wadsworth–Emmons Reaction: This reaction is used to convert N-Boc-azetidin-3-one to N-Boc-azetidin-3-ylidene acetate.
Aza-Michael Addition: The N-Boc-azetidin-3-ylidene acetate undergoes aza-Michael addition with NH-heterocycles to yield functionalized 3-substituted azetidines.
Hydrogenation: The intermediate compounds are subjected to hydrogenation to obtain the target amino acid derivatives.
Industrial Production Methods
Industrial production methods for 2-(Azetidin-3-yl)-2-methylpropanoic acid are not extensively documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
化学反应分析
Types of Reactions
2-(Azetidin-3-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the azetidine ring or other functional groups.
Substitution: The azetidine ring can participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
相似化合物的比较
Similar Compounds
Azetidine-2-carboxylic acid: Another azetidine derivative with similar structural features.
Pyrrolidine: A five-membered nitrogen-containing ring with different chemical properties.
Piperidine: A six-membered nitrogen-containing ring used in various chemical syntheses.
Uniqueness
2-(Azetidin-3-yl)-2-methylpropanoic acid is unique due to its four-membered azetidine ring, which imparts distinct chemical and biological properties. Its small ring size and nitrogen atom confer specific reactivity and potential for diverse applications .
属性
IUPAC Name |
2-(azetidin-3-yl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-7(2,6(9)10)5-3-8-4-5/h5,8H,3-4H2,1-2H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKADDBBZFSBVNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CNC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














